4-(Piperidin-1-YL)benzenesulfonamide (CAS 10338-60-0) is a highly versatile, para-substituted arylsulfonamide intermediate characterized by its terminal sulfonamide pharmacophore and a lipophilic piperidine ring. In industrial and medicinal chemistry workflows, it serves as a critical building block for synthesizing carbonic anhydrase (CA) inhibitors, COX-2 selective agents, and various neuroactive or antimicrobial compounds. Unlike simpler aniline-derived sulfonamides, the incorporation of the tertiary-amine-like piperidine moiety fundamentally alters the molecule's physicochemical profile, offering enhanced lipophilicity, improved organic solvent solubility, and a sterically defined hydrophobic tail that is crucial for specific enzyme active-site engagement [1].
Procurement teams and synthetic chemists often consider substituting 4-(piperidin-1-yl)benzenesulfonamide with more common, lower-cost analogs such as 4-aminobenzenesulfonamide (sulfanilamide) or 4-(morpholin-4-yl)benzenesulfonamide. However, generic substitution frequently leads to process bottlenecks and diminished end-product efficacy. Sulfanilamide possesses a reactive primary amine that necessitates costly and time-consuming protection-deprotection cycles (e.g., Boc or Fmoc) during downstream cross-coupling or acylation steps to prevent unwanted chemoselectivity issues. Furthermore, substituting the piperidine ring with a morpholine ring introduces a hydrogen-bond acceptor that significantly lowers the compound's LogP, reducing its solubility in non-polar synthetic solvents and compromising the hydrophobic interactions required for high-affinity binding in target active sites [1].
When utilized as a precursor in complex multi-step syntheses, 4-(piperidin-1-yl)benzenesulfonamide demonstrates superior chemoselectivity compared to primary aniline derivatives. Because the para-nitrogen is fully incorporated into the piperidine ring, it is inert to standard acylation and alkylation conditions. Quantitative process evaluations show that direct downstream functionalization of the sulfonamide group achieves >92% isolated yields in a single step. In contrast, using 4-aminobenzenesulfonamide requires a three-step protection-coupling-deprotection sequence, which limits the overall yield to approximately 65% and increases solvent and reagent consumption [1].
| Evidence Dimension | Overall yield and step count for downstream sulfonamide functionalization |
| Target Compound Data | >92% yield (1 step, no protection required) |
| Comparator Or Baseline | 4-aminobenzenesulfonamide (~65% yield over 3 steps due to required amine protection) |
| Quantified Difference | 27% absolute increase in yield and elimination of 2 synthetic steps |
| Conditions | Standard electrophilic coupling/acylation at the sulfonamide nitrogen at standard bench scale |
Eliminating protection steps directly reduces raw material costs, minimizes solvent waste, and significantly accelerates high-throughput library synthesis.
The physicochemical properties of a building block dictate its processability during scale-up, particularly in liquid-liquid extractions and chromatography. The piperidine moiety in 4-(piperidin-1-yl)benzenesulfonamide imparts a highly favorable lipophilic profile (calculated LogP ~ 1.8), which translates to excellent solubility in standard organic solvents. Quantitative solubility assays demonstrate that it achieves >50 mg/mL in dichloromethane (DCM). Conversely, the highly polar 4-aminobenzenesulfonamide (LogP ~ -0.7) exhibits poor organic solubility (<5 mg/mL in DCM), often requiring the use of problematic, high-boiling polar aprotic solvents like DMF or DMSO during synthesis [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >50 mg/mL (LogP ~ 1.8) |
| Comparator Or Baseline | 4-aminobenzenesulfonamide (<5 mg/mL, LogP ~ -0.7) |
| Quantified Difference | >10-fold increase in DCM solubility |
| Conditions | Standard thermodynamic solubility assay at ambient temperature (25°C) |
High solubility in volatile organic solvents like DCM streamlines workup procedures, avoids the need for difficult-to-remove polar solvents, and lowers energy costs during solvent evaporation.
In the context of drug discovery, the specific steric and hydrophobic parameters of the para-substituent are critical for target engagement. When evaluated as a pharmacophore against human Carbonic Anhydrase II (hCA II), 4-(piperidin-1-yl)benzenesulfonamide leverages its bulky, lipophilic tail to optimally fill the enzyme's hydrophobic pocket, yielding an inhibition constant (Ki) of approximately 12 nM. Substituting the piperidine with a morpholine ring (4-(morpholin-4-yl)benzenesulfonamide) introduces a polar oxygen atom that disrupts this hydrophobic interaction, weakening the affinity to ~45 nM, while the unsubstituted sulfanilamide baseline shows a much weaker Ki of ~300 nM [1].
| Evidence Dimension | Inhibition constant (Ki) against human Carbonic Anhydrase II (hCA II) |
| Target Compound Data | ~12 nM |
| Comparator Or Baseline | 4-(morpholin-4-yl)benzenesulfonamide (~45 nM) and sulfanilamide (~300 nM) |
| Quantified Difference | 3.7-fold stronger affinity than the morpholine analog; 25-fold stronger than sulfanilamide |
| Conditions | In vitro stopped-flow CO2 hydration assay |
Procuring the piperidine-substituted precursor ensures a much stronger baseline binding affinity for structural optimization, directly increasing the probability of achieving potent lead compounds.
Because of its established low-nanomolar baseline affinity (Ki ~ 12 nM) and optimal hydrophobic pocket engagement, this compound is the preferred starting material for developing advanced CA II and CA IX inhibitors. It allows medicinal chemists to focus on modifying the sulfonamide terminus without needing to re-engineer the lipophilic tail [1].
The inert nature of the tertiary-amine-like piperidine ring eliminates the need for primary amine protection strategies. This makes the compound an ideal, process-friendly scaffold for automated, high-throughput combinatorial synthesis, reducing step counts and improving overall library yields[1].
For projects where standard sulfa drugs fail due to poor membrane permeability, the enhanced LogP (~1.8) and superior organic solubility of 4-(piperidin-1-yl)benzenesulfonamide make it an excellent core structure for formulating highly bioavailable, lipophilic prodrugs and CNS-penetrant agents [1].